molecular formula C9H16O2 B2985419 2-(4-methylcyclohexyl)acetic Acid CAS No. 6603-71-0

2-(4-methylcyclohexyl)acetic Acid

Cat. No. B2985419
CAS RN: 6603-71-0
M. Wt: 156.225
InChI Key: OQZGYMRYZAKXAF-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Industrial Applications

The synthesis of methylcyclohexyl acetate (2-MCA) involves the reaction of 2-methyl cyclohexanol with acetic acid or acetic anhydride. In industry, 2-MCA is used as a solvent in the anthraquinone process for hydrogen peroxide production, offering advantages such as increased solubility, improved hydrogenation efficiency, and enhanced hydrogen peroxide concentration. This application leads to increased capacity and reduced operating costs in hydrogen peroxide facilities (Yu Jiankun, 2011).

Medicinal Chemistry

In medicinal chemistry, esters of 2-(1,2,4-triazoles-3-iltio)acetic acids, a class related to 2-(4-methylcyclohexyl)acetic acid, exhibit a range of biological activities including analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial properties. These compounds can also serve as intermediates in synthesizing various other chemical structures (V. A. Salionov, 2015).

Catalysis and Reaction Optimization

The compound is utilized in catalysis and reaction optimization processes. For example, in the acylation of para-(1-methylcyclohexyl) phenol with acetic acid, the presence of nano-catalytic systems is studied to optimize reaction conditions, leading to improved yield and selectivity of target products (G.Z. Haydarli, R. Jafarov, Ch. K. Rasulov, A.R. Manafova, 2022).

Chemical Analysis and Environmental Applications

2-(4-Methylcyclohexyl)acetic acid and its derivatives also find applications in chemical analysis and environmental contexts. For instance, its use in the synthesis of molecular imprinted polymer nanoparticles for the selective and sensitive determination of pesticides in complex matrices illustrates its utility in environmental monitoring (F. Omidi, M. Behbahani, S. Samadi, A. Sedighi, S. Shahtaheri, 2014).

Biochemical Research

In biochemical research, 2-(4-Methylcyclohexyl)acetic acid derivatives are used for studying biochemical effects and monitoring exposure to certain chemicals in experimental animal models. This application is crucial for understanding the biochemical impact of various substances (H. Savolainen, P. Pfäffli, 2009).

Safety And Hazards

The safety and hazards of 2-(4-methylcyclohexyl)acetic Acid are not clearly defined in the available resources.


Future Directions

The future directions of 2-(4-methylcyclohexyl)acetic Acid are not clearly defined in the available resources.


properties

IUPAC Name

2-(4-methylcyclohexyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-7-2-4-8(5-3-7)6-9(10)11/h7-8H,2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZGYMRYZAKXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60984498, DTXSID901297126
Record name (4-Methylcyclohexyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60984498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4-Methylcyclohexaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901297126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methylcyclohexyl)acetic Acid

CAS RN

6603-71-0, 7132-95-8, 7132-93-6
Record name 4-Methylcyclohexane acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006603710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Methylcyclohexyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60984498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4-Methylcyclohexaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901297126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methylcyclohexyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7132-93-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
3
Citations
JF Hull, ELO Sauer, CD Incarvito, JW Faller… - Inorganic …, 2009 - ACS Publications
Selective epoxidation of alkenes is possible with a new manganese porphyrin catalyst, C PMR , that uses hydrogen bonding between the carboxylic acid on the substrate molecule and …
Number of citations: 38 pubs.acs.org
O OR - thieme-connect.com
Carbonylation of alkenes is an important C—C bond-forming reaction (Scheme 1), and is used both at large scale and in early-stage research. Alkene carbonylation potentially covers …
Number of citations: 0 www.thieme-connect.com
M Knezevic - 2023 - edoc.unibas.ch
Over recent decades, impressive progress was achieved in the selective functionalization of unactivated aliphatic C(sp3)-H bonds. Considering the inert character and ubiquity of these …
Number of citations: 0 edoc.unibas.ch

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